

Cross-study analysis of Luvadaxistat's efficacy in different schizophrenia patient populations

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Compound of Interest

Compound Name: Luvadaxistat

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Luvadaxistat in Schizophrenia: A Cross-Study Efficacy Analysis

A Comparative Guide for Researchers and Drug Development Professionals

Luvadaxistat (formerly TAK-831) is an investigational selective inhibitor of the enzyme D-amino acid oxidase (DAAO).[1] The rationale for its development in schizophrenia stems from the N-methyl-D-aspartate (NMDA) receptor hypofunction hypothesis of the disorder.[2][3] By inhibiting DAAO, the enzyme responsible for the degradation of D-serine, **Luvadaxistat** increases the levels of this endogenous co-agonist at the NMDA receptor's glycine site.[2][4] This mechanism is intended to enhance NMDA receptor signaling, potentially ameliorating negative and cognitive symptoms of schizophrenia.[5]

Despite a promising mechanism of action, the clinical development of **Luvadaxistat** for schizophrenia was halted following inconsistent results in Phase II trials.[1][6] This guide provides a cross-study analysis of **Luvadaxistat**'s efficacy in two distinct schizophrenia patient populations: those with persistent negative symptoms and those with cognitive impairment associated with schizophrenia (CIAS). We present available quantitative data, detail the experimental protocols of the key clinical trials, and contextualize **Luvadaxistat**'s performance against the broader landscape of treatments for these challenging symptom domains.

Data Presentation: Efficacy of Luvadaxistat in Phase II Clinical Trials

The clinical evaluation of **Luvadaxistat** in schizophrenia centered on two pivotal Phase II studies: the INTERACT trial, which focused on patients with predominant negative symptoms, and the ERUDITE trial, which targeted patients with cognitive impairment.

INTERACT Study (NCT03382639)

The INTERACT study was a Phase II, randomized, double-blind, placebo-controlled trial that evaluated three different doses of **Luvadaxistat** (50 mg, 125 mg, and 500 mg daily) as an adjunctive treatment in 256 adults with schizophrenia and persistent negative symptoms.^[4] The primary endpoint was the change from baseline in the Positive and Negative Syndrome Scale (PANSS) Negative Symptom Factor Score (NSFS) at week 12.^[4]

Primary Outcome: Negative Symptoms

The INTERACT study did not meet its primary endpoint.^[4] There were no statistically significant improvements in the PANSS Negative Symptom Factor Score for any of the **Luvadaxistat** dose groups compared to placebo at the 12-week mark.^[4]

Secondary Outcome: Cognitive Function

While failing to show efficacy for negative symptoms, the 50 mg dose of **Luvadaxistat** demonstrated a statistically significant improvement in secondary endpoints related to cognitive function.^[4] This suggested a potential therapeutic window for cognitive enhancement.

Outcome Measure	Placebo (n=87)	Luvadaxistat 50 mg (n=58)	Luvadaxistat 125 mg (n=56)	Luvadaxistat 500 mg (n=55)
PANSS NSFS (Primary Endpoint)	Not Met	Not Met	Not Met	Not Met
Change from Baseline at Week 12	N/A	N/A	N/A	N/A
BACS Composite Score (Secondary Endpoint)	-	Statistically Significant	No Significant Improvement	No Significant Improvement
p-value vs. Placebo	-	p = 0.031 (one-sided)[4]	N/A	N/A
SCoRS Interviewer Total Score (Secondary)	-	Statistically Significant	No Significant Improvement	No Significant Improvement
p-value vs. Placebo	-	p = 0.011 (one-sided)[4]	N/A	N/A

N/A: Specific quantitative data on the least squares mean change from baseline for all arms of the INTERACT trial have not been fully disclosed in available publications. The trial did not meet its primary endpoint.

ERUDITE Study

Following the cognitive signal observed in the INTERACT study, the ERUDITE study was initiated. This Phase II trial was a randomized, double-blind, placebo-controlled study specifically designed to evaluate the efficacy of **Luvadaxistat** in adults with cognitive impairment associated with schizophrenia (CIAS).[1][6]

Primary Outcome: Cognitive Function

The ERUDITE study failed to meet its primary endpoint for improving cognitive impairment.[1] [6] The trial did not replicate the positive findings for cognitive endpoints that were observed in the INTERACT study.[6] Neurocrine Biosciences, the company developing the drug, cited large variability in cognitive measures and a potential imbalance in the baseline characteristics of enrolled subjects as confounding factors.[1] Following these results, the further development of **Luvadaxistat** for schizophrenia was discontinued.[1]

Outcome Measure	Placebo	Luvadaxistat
Primary Cognitive Endpoint	Not Met	Not Met
Statistical Significance vs. Placebo	N/A	N/A

N/A: Detailed quantitative results from the ERUDITE study have not been publicly released. The study did not meet its primary endpoint.

Comparison with Alternative Treatments

Luvadaxistat's journey highlights the significant challenges in developing effective treatments for negative symptoms and cognitive impairment in schizophrenia, which remain areas of high unmet medical need.

For Negative Symptoms:

Currently, no medications are approved specifically for the treatment of primary negative symptoms.[7] While second-generation antipsychotics may offer some benefit over first-generation agents, the effect is often modest.[8] Other investigational approaches have included antidepressants and glutamatergic agents, though with mixed results.[8]

For Cognitive Impairment (CIAS):

Similarly, there are no approved pharmacological treatments for CIAS. The mainstay of management involves cognitive remediation, a behavioral training-based intervention. The failure of **Luvadaxistat** in the ERUDITE study is part of a larger pattern of setbacks for drugs targeting CIAS through various mechanisms.

Experimental Protocols

INTERACT Study (NCT03382639) Methodology

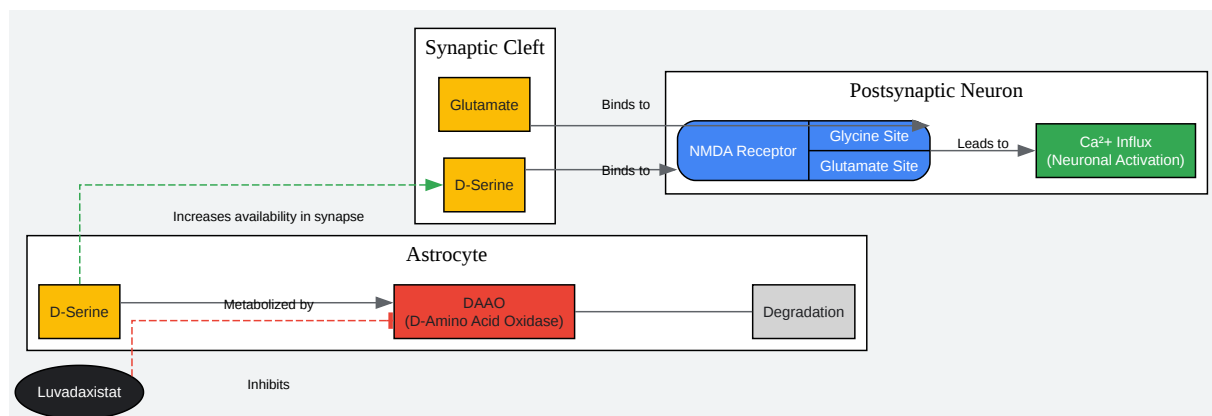
- Study Design: A Phase II, 12-week, randomized, double-blind, placebo-controlled, parallel-group study.
- Participants: 256 adult patients with a diagnosis of schizophrenia, stable on their current antipsychotic medication, and with persistent negative symptoms.[\[4\]](#)
- Intervention: Patients were randomized to one of four treatment arms: **Luvadaxistat** 50 mg, **Luvadaxistat** 125 mg, **Luvadaxistat** 500 mg, or placebo, administered once daily as an adjunct to their ongoing antipsychotic treatment.
- Primary Outcome Measure: The change from baseline to week 12 in the PANSS Negative Symptom Factor Score (PANSS NSFS).[\[4\]](#)
- Secondary Outcome Measures: Included the change from baseline in the Brief Assessment of Cognition in Schizophrenia (BACS) composite score and the Schizophrenia Cognition Rating Scale (SCoRS) total score.[\[4\]](#)

ERUDITE Study Methodology

- Study Design: A Phase II, randomized, double-blind, placebo-controlled, parallel-group study.[\[6\]](#)
- Participants: Adult patients with schizophrenia who have cognitive impairment.[\[6\]](#)
- Intervention: **Luvadaxistat** versus placebo.
- Primary Outcome Measure: An endpoint designed to assess improvement in cognitive impairment.[\[6\]](#)

Mandatory Visualizations

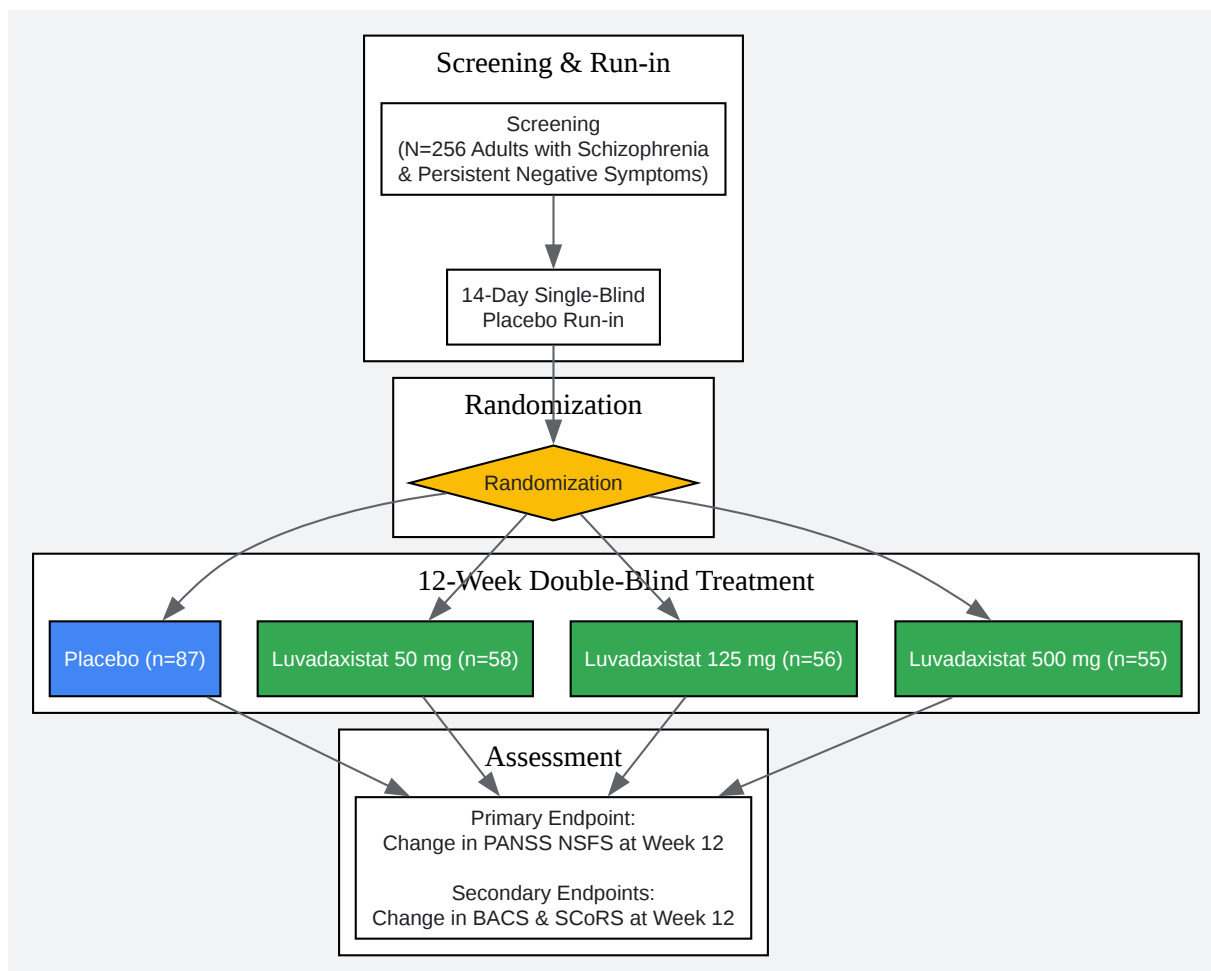
Signaling Pathway of Luvadaxistat



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Caption: Mechanism of action of **Luvadaxistat**.

Experimental Workflow of the INTERACT Study



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Caption: High-level workflow of the INTERACT clinical trial.

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